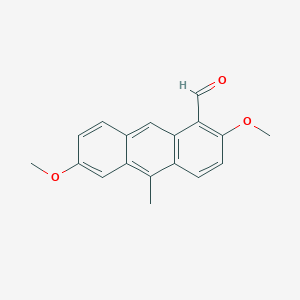
2,6-dimethoxy-10-methylanthracene-1-carbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,6-Dimethoxy-10-methyl-1-anthracenecarbaldehyde is an organic compound with the molecular formula C₁₈H₁₆O₃. This compound is characterized by its anthracene core, which is substituted with methoxy groups at positions 2 and 6, a methyl group at position 10, and a formyl group at position 1. It is used in various scientific research applications due to its unique structural properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Dimethoxy-10-methyl-1-anthracenecarbaldehyde typically involves the following steps:
Starting Material: The synthesis begins with anthracene as the starting material.
Methoxylation: Anthracene is subjected to methoxylation at positions 2 and 6 using dimethyl sulfate in the presence of a base such as sodium hydroxide.
Methylation: The methylation at position 10 is achieved using methyl iodide and a strong base like potassium tert-butoxide.
Formylation: The final step involves formylation at position 1 using a Vilsmeier-Haack reaction, which employs N,N-dimethylformamide and phosphorus oxychloride.
Industrial Production Methods
Industrial production of 2,6-Dimethoxy-10-methyl-1-anthracenecarbaldehyde follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Analyse Chemischer Reaktionen
Types of Reactions
2,6-Dimethoxy-10-methyl-1-anthracenecarbaldehyde undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents such as sodium borohydride.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: 2,6-Dimethoxy-10-methyl-1-anthracenecarboxylic acid.
Reduction: 2,6-Dimethoxy-10-methyl-1-anthracenemethanol.
Substitution: Various substituted anthracene derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2,6-Dimethoxy-10-methyl-1-anthracenecarbaldehyde is utilized in several scientific research fields:
Chemistry: It serves as a precursor for the synthesis of more complex organic molecules and as a reagent in organic synthesis.
Biology: It is used in the study of biological processes involving anthracene derivatives.
Medicine: Research into its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 2,6-Dimethoxy-10-methyl-1-anthracenecarbaldehyde involves its interaction with various molecular targets. The formyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to modifications in their structure and function. The methoxy and methyl groups contribute to the compound’s lipophilicity, enhancing its ability to penetrate cell membranes and interact with intracellular targets.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,6-Dimethoxyanthracene: Lacks the formyl and methyl groups, making it less reactive.
10-Methylanthracene: Lacks the methoxy and formyl groups, resulting in different chemical properties.
1-Anthracenecarbaldehyde: Lacks the methoxy and methyl groups, affecting its reactivity and applications.
Uniqueness
2,6-Dimethoxy-10-methyl-1-anthracenecarbaldehyde is unique due to its combination of methoxy, methyl, and formyl groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications.
Eigenschaften
CAS-Nummer |
110038-62-5 |
|---|---|
Molekularformel |
C18H16O3 |
Molekulargewicht |
280.3 g/mol |
IUPAC-Name |
2,6-dimethoxy-10-methylanthracene-1-carbaldehyde |
InChI |
InChI=1S/C18H16O3/c1-11-14-6-7-18(21-3)17(10-19)16(14)8-12-4-5-13(20-2)9-15(11)12/h4-10H,1-3H3 |
InChI-Schlüssel |
NWEHWMKEOJZJGD-UHFFFAOYSA-N |
SMILES |
CC1=C2C=C(C=CC2=CC3=C1C=CC(=C3C=O)OC)OC |
Kanonische SMILES |
CC1=C2C=C(C=CC2=CC3=C1C=CC(=C3C=O)OC)OC |
Synonyme |
2,6-Dimethoxy-10-methyl-1-anthracenecarbaldehyde |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















